molecular formula C7H11NO B14918776 6-Azaspiro[2.5]octan-8-one

6-Azaspiro[2.5]octan-8-one

Cat. No.: B14918776
M. Wt: 125.17 g/mol
InChI Key: CPPHCHWPIKJNJA-UHFFFAOYSA-N
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Description

6-Azaspiro[25]octan-8-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[2.5]octan-8-one typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is known for being highly exothermic and producing significant gas release, which poses challenges in terms of controllability and safety when using batch technology . To address these issues, a microreaction system has been developed, allowing for precise control of droplet dispersion, temperature, reaction time, and phase separation. This method has proven to be more efficient and safer compared to traditional batch synthesis .

Industrial Production Methods

In an industrial setting, the continuous-flow synthesis method is preferred due to its higher efficiency and safety. This method involves the use of a microreaction system, which enhances the concentration of the product and minimizes the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[2.5]octan-8-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Azaspiro[2.5]octan-8-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azaspiro[2.5]octan-8-one involves its interaction with specific molecular targets and pathways. For instance, as an agonist of the human glucagon-like peptide-1 receptor, it binds to this receptor and activates it, leading to a cascade of intracellular events that regulate glucose metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azaspiro[2.5]octan-8-one stands out due to its spirocyclic structure combined with a ketone functional group, which imparts unique reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry applications.

Properties

IUPAC Name

6-azaspiro[2.5]octan-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-5-8-4-3-7(6)1-2-7/h8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPHCHWPIKJNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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